Methyl 2-oxo-3H-1,3-oxazole-5-carboxylate

Medicinal Chemistry Structure-Activity Relationship (SAR) Synthetic Methodology

Sourcing the correct 5-carboxylate oxazolone isomer for inhibitor or PROTAC synthesis often leads to wasted time on activation steps or regioisomer mis-ordering. CAS 64843-33-0 eliminates both risks: its pre-activated methyl ester enables direct aminolysis (40-80 °C, neat or polar aprotic) without HATU/EDC, streamlining parallel library production. • One-step amide bond formation with primary/secondary amines-no coupling reagents required. • 5-Carboxylate regioisomer delivers the correct exit-vector geometry for fragment soaking and PROTAC linker attachment. • Available at 95-98% purity from multiple suppliers, reducing impurity burden in final compound purification.

Molecular Formula C5H5NO4
Molecular Weight 143.1 g/mol
CAS No. 64843-33-0
Cat. No. B3148508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-oxo-3H-1,3-oxazole-5-carboxylate
CAS64843-33-0
Molecular FormulaC5H5NO4
Molecular Weight143.1 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CNC(=O)O1
InChIInChI=1S/C5H5NO4/c1-9-4(7)3-2-6-5(8)10-3/h2H,1H3,(H,6,8)
InChIKeyRLCRRVGYLZETJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-oxo-3H-1,3-oxazole-5-carboxylate – Identity and Specifications


Methyl 2-oxo-3H-1,3-oxazole-5-carboxylate (CAS 64843-33-0) is a heterocyclic building block belonging to the 2-oxo-1,3-oxazole (oxazolone) class, with molecular formula C5H5NO4 and a molecular weight of 143.10 g/mol . The compound features a 2-oxo-3H-1,3-oxazole core bearing a methyl ester at the 5-position, a substitution pattern that provides a defined vector for further derivatization in medicinal chemistry and agrochemical synthesis . It is commercially supplied as a research chemical with a certified purity of 95% (HPLC) .

Heterocyclic building block for medicinal chemistry and agrochemical derivatization
5-CO₂Me oxazolone core supports defined vector elaboration
Pre-activated methyl ester for direct aminolysis and transesterification workflows
Bypasses coupling-reagent activation steps required for free acid
Certified purity specification supports stoichiometry-controlled library synthesis
Multiple supplier grades available for procurement flexibility

Methyl 2-oxo-3H-1,3-oxazole-5-carboxylate Procurement Risk and Analog Interchange


Generic substitution within the 2-oxo-oxazole-5-carboxylate family is unreliable without explicit experimental validation because even minor structural changes—such as ester alkyl chain length (methyl vs. ethyl), N-substitution (N–H vs. N–Me), or ring isomerism (1,3-oxazole vs. isoxazole)—can profoundly alter physicochemical properties, synthetic accessibility, and downstream biological performance . Unlike the free carboxylic acid analog, which requires additional activation steps for amide coupling, the methyl ester of CAS 64843-33-0 is pre-activated for direct transesterification or aminolysis, offering a defined reactivity profile that can streamline synthetic workflows . The following evidence sections detail the specific dimensions where quantitative, comparator-based differentiation data are available.

Target Compound
Methyl ester (CAS 64843-33-0): pre-activated for direct aminolysis; defined electronic baseline (σp ≈ 0.45)
Analog Risk
Ethyl ester, free acid, or 4-CO₂Me isomer: altered reactivity, exit-vector geometry, or electronic character may shift SAR interpretation
Even minor structural changes (ester chain length, N-substitution, regioisomerism) can unpredictably alter downstream biological performance. Class-level Hammett analysis predicts a ~7% potency shift between methyl and ethyl esters; direct experimental validation is advised before analog interchange.

Methyl 2-oxo-3H-1,3-oxazole-5-carboxylate Quantitative Differentiation from Analogs


Ester Substituent: Methyl vs. Ethyl Electronic Profile

In the systematic exploration of 5-substituted 2-keto oxazoles as fatty acid amide hydrolase (FAAH) inhibitors, a fundamental linear free-energy relationship was established correlating the Hammett σp constant of the 5-substituent with inhibitory potency (ρ = 3.01, R² = 0.91) . While direct head-to-head data for the methyl ester vs. ethyl ester in a single assay are not publicly available, this established ρ value quantifies the sensitivity of the oxazole core to electronic perturbation at the 5-position. The methyl ester (σp ~0.45 for CO₂Me) is a stronger electron-withdrawing group compared to the ethyl ester (σp ~0.44 for CO₂Et) . This 0.01-unit difference in σp predicts a ~7% greater intrinsic potency for the methyl ester congener in systems governed by this substituent effect, a small but potentially meaningful advantage in lead optimization campaigns where every fractional log unit matters.

Methyl vs. Ethyl Ester Electronic Profile
Class-level inference
Predicted ~7% greater intrinsic potency for methyl ester (Δσp = 0.01, ρ = 3.01, R² = 0.91)
Electronic character may shift SAR interpretation
Data to verify: no head-to-head assay comparison available; Hammett-based inference only
Medicinal Chemistry Structure-Activity Relationship (SAR) Synthetic Methodology

Positional Isomer: 5- vs. 4-Carboxylate Regioisomer

Methyl 2-oxo-3H-1,3-oxazole-4-carboxylate, the direct positional isomer, has been prepared and characterized via a distinct synthetic route involving cyclization of α-diazo-β-keto esters . The 5-carboxylate regioisomer (CAS 64843-33-0) places the ester group at the C5 position adjacent to the ring oxygen, whereas the 4-carboxylate isomer places it at C4 adjacent to both heteroatoms. This positional difference results in distinct ¹H NMR chemical shifts for the ring proton: in the 5-substituted isomer the olefinic proton appears further downfield due to the electron-withdrawing ester directly attached to the same carbon, whereas in the 4-isomer the ring proton is deshielded by proximity to both heteroatoms. No single-study direct comparison of reactivity is reported, but the differential regiochemistry necessarily produces different vectors for further derivatization, a critical consideration for fragment-based drug design where exit vector geometry determines binding pose.

5- vs. 4-Carboxylate Regioisomer
Class-level inference
Ester vector orientation differs by ~60°; distinct synthetic routes required
Exit-vector geometry not interchangeable for fragment-based design
No unified synthetic protocol reported; NMR shift confirms regioisomer identity
Organic Synthesis Building Block Selection Heterocyclic Chemistry

Commercial Purity Grade Comparison

The target compound is available from multiple independent suppliers with documented purity specifications. Sigma-Aldrich (Combi-Blocks) lists the compound at 95% purity , while Leyan offers a 98% purity grade . This 3-percentage-point difference in certified purity can be decisive for applications requiring high-fidelity stoichiometric control, such as in multi-step parallel synthesis or when used as a quantitative analytical standard. In contrast, the ethyl ester analog (CAS 1150271-25-2) is most commonly listed at 95% purity across major suppliers with no 98% grade readily available , meaning CAS 64843-33-0 offers a higher-purity procurement option for demanding synthetic applications.

Commercial Purity Grade Comparison
Cross-study comparable
98% purity (Leyan) vs. 95% (multiple suppliers); 3% absolute purity difference
Higher-purity option supports stoichiometry-sensitive applications
Supplier COA data; 98% grade not identified for ethyl ester analog
Procurement Specification Quality Control Analytical Chemistry

1,3-Oxazole vs. Isoxazole Core Distinction

Methyl 2-oxo-3H-1,3-oxazole-5-carboxylate (CAS 64843-33-0) contains a 1,3-oxazole ring (O and N separated by one carbon), distinguishing it from the isoxazole regioisomer Methyl 3-oxo-2,3-dihydroisoxazole-5-carboxylate (CAS 10068-07-2), which features a 1,2-oxazole core (O and N adjacent). The intrinsic difference in heteroatom adjacency alters hydrogen-bond acceptor capacity and dipole moment, with the 1,3-oxazole exhibiting a dipole moment of approximately 1.4 D versus approximately 2.9 D for isoxazole . The isoxazole analog has found specific application as a chiral catalyst precursor in enantioselective cycloaddition reactions , whereas the 1,3-oxazole core of CAS 64843-33-0 provides a distinct spatial presentation for biological target engagement. Direct comparative biological data for these two compounds are not published; however, the documented difference in dipole moment establishes that they are not electronically equivalent and thus cannot be assumed to behave identically in receptor binding or solubility contexts.

1,3-Oxazole vs. Isoxazole Core
Class-level inference
Δμ ≈ 1.5 D (isoxazole dipole >2× 1,3-oxazole); distinct H-bond acceptor geometry
Electronic and spatial differences may affect target recognition
Parent heterocycle dipole values; compound-specific measurements not available
Bioisostere Design Heterocyclic Chemistry Drug Discovery

Methyl Ester vs. Free Acid Reactivity in Amide Bond Formation

The target compound (CAS 64843-33-0) is a methyl ester, whereas the closest analog at the same oxidation level is 2-oxo-3H-1,3-oxazole-5-carboxylic acid (CAS 1407858-88-1), the free acid . The methyl ester is pre-activated for direct aminolysis under mild conditions (room temperature to 60 °C, with or without catalytic DMAP), whereas the free acid requires in situ activation with coupling reagents (e.g., HATU, EDC/HOBt) which adds a synthetic step, introduces stoichiometric byproducts, and can generate racemization in chiral amine substrates . This functional group distinction means CAS 64843-33-0 enables a more convergent synthetic strategy—particularly advantageous in parallel library synthesis where minimizing the number of steps per well directly impacts throughput and success rate. No published study directly compares the two in a head-to-head amide coupling efficiency experiment; the distinction is based on established principles of ester vs. acid reactivity in amide bond formation.

Methyl Ester vs. Free Acid Reactivity
Class-level inference
One fewer synthetic step: direct aminolysis bypasses coupling-reagent activation
May reduce synthesis time in parallel amide library production
Established ester/acid reactivity principles; no head-to-head kinetic study
Synthetic Chemistry Amide Coupling Building Block Reactivity

Application Scenarios for Methyl 2-oxo-3H-1,3-oxazole-5-carboxylate


Medicinal Chemistry Lead Optimization: 2-Keto-Oxazole Inhibitors

In medicinal chemistry programs exploring 5-substituted 2-keto-oxazoles as enzyme inhibitors (e.g., FAAH, kinases), CAS 64843-33-0 serves as the optimal entry point for constructing inhibitor libraries where the electronic character of the 5-substituent directly governs potency. The established Hammett ρ value of 3.01 for this scaffold [Section 3, Evidence Item 1] provides a predictive framework for potency optimization that is specifically calibrated to the 1,3-oxazole core. Using the methyl ester rather than the ethyl ester or free acid ensures the correct electronic baseline for SAR interpretation, as even a Δσp of 0.01 can shift predicted IC50 values by ~7%.

Parallel Library Synthesis via Direct Aminolysis

The methyl ester functionality of CAS 64843-33-0 enables direct reaction with primary and secondary amines to form the corresponding 5-carboxamide derivatives under mild thermal conditions (40–80 °C, neat or in polar aprotic solvents), eliminating the need for coupling reagents such as HATU or EDC [Section 3, Evidence Item 5]. This one-step transformation is particularly suited for automated parallel synthesis platforms where minimizing reagent addition steps, reducing byproduct formation, and simplifying post-reaction purification are critical. Procurement of the 98% purity grade (Leyan) further reduces the impurity burden in library production, improving the likelihood of obtaining analytically pure final compounds without chromatography.

Fragment-Based Drug Discovery: Defined Exit Vector at 5-Position

For fragment screening campaigns where the oxazolone core is identified as a hit, the 5-carboxylate regioisomer (CAS 64843-33-0) provides a specific exit vector geometry that projects the ester group at a distinct angle relative to the 4-carboxylate isomer [Section 3, Evidence Item 2]. When soaking fragments into protein crystals for X-ray structure determination, the spatial presentation of the ester group can be the difference between an interpretable electron density map and a disordered one. Ordering the correct positional isomer is essential, as the 4-carboxylate analog would direct substituents into a different region of the binding pocket, potentially missing key hydrogen-bond interactions with the protein backbone. The commercial availability of CAS 64843-33-0 at 95-98% purity from multiple independent suppliers [Section 3, Evidence Item 3] ensures reliable access for fragment library assembly.

PROTAC Linker Assembly via 5-Carboxylate Handle

In targeted protein degradation (PROTAC) design, the 5-carboxylate methyl ester of CAS 64843-33-0 serves as a convenient anchor point for attaching polyethylene glycol (PEG) or alkyl linkers via amide bond formation. The 1,3-oxazole core's modest dipole moment (~1.4 D) [Section 3, Evidence Item 4] offers a lower polarity heterocyclic spacer compared to the isoxazole alternative (~2.9 D), which can favor cell permeability in degrader molecules where passive membrane crossing is essential for efficacy. The methyl ester's pre-activated state enables direct coupling to amine-terminated linkers, avoiding the additional activation step required for the free acid, thus accelerating PROTAC candidate synthesis.

Application
Selection Property
Validation Focus
2-Keto-oxazole enzyme inhibitor SAR studies
Electronic baseline (σp) for potency prediction
Verify substituent electronic effect on target potency
Parallel library synthesis via direct aminolysis
Pre-activated methyl ester reactivity
Confirm amidation efficiency and purity without coupling reagents
Fragment-based drug discovery
5-position exit-vector geometry
Confirm binding pose and electron density in co-crystal structures
PROTAC linker assembly
Moderate dipole moment for cell permeability
Assess degrader permeability and ternary complex formation

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